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molecular formula C12H16 B134460 4-Isobutylstyrene CAS No. 63444-56-4

4-Isobutylstyrene

Cat. No. B134460
M. Wt: 160.25 g/mol
InChI Key: VTMSSJKVUVVWNJ-UHFFFAOYSA-N
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Patent
US04329507

Procedure details

To 6 g of α-(4-isobutylphenyl)ethyl alcohol were added 12 g of dimethyl sulfoxide and 0.1 g of m-dinitrobenzene as a polymerization inhibitor. The mixture was stirred at 160° C. for 8 hours. The resultant reaction liquor was cooled, diluted with water and then subjected to extraction with benzene. After the resulting organic layer was dried with magnesium sulfate, the solvent was distilled off. The residue thus obtained was distilled to give 4.2 g of 4-isobutylstyrene having the following physical properties.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11](O)[CH3:12])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].CS(C)=O>O.[N+](C1C=CC=C([N+]([O-])=O)C=1)([O-])=O>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:11]=[CH2:12])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C)O
Name
Quantity
12 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 160° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction liquor
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the resulting organic layer was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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